N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N'-[(E)-(4-methoxyphenyl)methylidene]benzene-1,2-diamine
Description
N-{2-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-2,6-DINITRO-4-(TRIFLUOROMETHYL)ANILINE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl, dinitro, and trifluoromethyl groups
Properties
Molecular Formula |
C21H15F3N4O5 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)methylideneamino]phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C21H15F3N4O5/c1-33-15-8-6-13(7-9-15)12-25-16-4-2-3-5-17(16)26-20-18(27(29)30)10-14(21(22,23)24)11-19(20)28(31)32/h2-12,26H,1H3 |
InChI Key |
KFPLJRVNPWICMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC=C2NC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-2,6-DINITRO-4-(TRIFLUOROMETHYL)ANILINE typically involves a multi-step process. The initial step often includes the formation of the methoxyphenylmethylidene intermediate, which is then reacted with an aminophenyl compound under controlled conditions. The introduction of dinitro and trifluoromethyl groups is achieved through nitration and trifluoromethylation reactions, respectively. These reactions require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-2,6-DINITRO-4-(TRIFLUOROMETHYL)ANILINE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by specific reducing agents, resulting in the removal of nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and trifluoromethyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include water radical cations for oxidation , hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve ambient temperatures and pressures, with specific catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-{2-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-2,6-DINITRO-4-(TRIFLUOROMETHYL)ANILINE has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-{2-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-2,6-DINITRO-4-(TRIFLUOROMETHYL)ANILINE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The presence of nitro and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
N-{2-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-2,6-DINITRO-4-(TRIFLUOROMETHYL)ANILINE is unique due to its combination of methoxyphenyl, dinitro, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
